Ethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with ethyl, phenyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions (temperature, pressure, solvent), and purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:
ETHYL 1-METHYL-4-PHENYLPIPERIDINE-4-CARBOXYLATE: Similar in structure but lacks the carbamoyl group.
ETHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: Contains a pyrazole ring instead of a piperidine ring.
ETHYL 1-(4-METHOXYBENZYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: Similar in structure but contains a methoxybenzyl group.
The uniqueness of ETHYL 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25ClN2O3 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 1-[2-(2-chloroanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-21(27)22(17-8-4-3-5-9-17)12-14-25(15-13-22)16-20(26)24-19-11-7-6-10-18(19)23/h3-11H,2,12-16H2,1H3,(H,24,26) |
InChI Key |
JXAUQNCIIPMRLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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